molecular formula C18H20FN3S B5808603 4-benzyl-N-(3-fluorophenyl)-1-piperazinecarbothioamide

4-benzyl-N-(3-fluorophenyl)-1-piperazinecarbothioamide

Cat. No. B5808603
M. Wt: 329.4 g/mol
InChI Key: VYOGLMVOBYEAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(3-fluorophenyl)-1-piperazinecarbothioamide, also known as BFPPT, is a chemical compound that belongs to the class of piperazine derivatives. BFPPT has been studied for its potential therapeutic applications in various scientific research studies.

Scientific Research Applications

4-benzyl-N-(3-fluorophenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia. Additionally, this compound has been studied for its potential use as a diagnostic tool for imaging dopamine receptors in the brain.

Mechanism of Action

The exact mechanism of action of 4-benzyl-N-(3-fluorophenyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that this compound acts as a dopamine D2 receptor antagonist. This action may be responsible for its antipsychotic and antidepressant properties. This compound has also been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
In animal studies, this compound has been found to reduce the locomotor activity and induce catalepsy. It has also been found to decrease the levels of dopamine in the striatum and increase the levels of serotonin and norepinephrine in the prefrontal cortex. This compound has been shown to have a high affinity for dopamine D2 receptors and moderate affinity for serotonin 5-HT1A and 5-HT2A receptors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzyl-N-(3-fluorophenyl)-1-piperazinecarbothioamide in lab experiments is its high selectivity for dopamine D2 receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for the study of 4-benzyl-N-(3-fluorophenyl)-1-piperazinecarbothioamide. One area of interest is the development of this compound analogs with improved solubility and selectivity for dopamine receptors. Another area of interest is the investigation of this compound's potential use in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various scientific research studies. Its antipsychotic, antidepressant, and anxiolytic properties make it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 4-benzyl-N-(3-fluorophenyl)-1-piperazinecarbothioamide involves the reaction of 1-(3-fluorophenyl)piperazine with benzyl isothiocyanate in the presence of a base. The reaction takes place in a solvent such as dichloromethane or methanol. The product is obtained as a white crystalline solid and can be purified using recrystallization techniques.

properties

IUPAC Name

4-benzyl-N-(3-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3S/c19-16-7-4-8-17(13-16)20-18(23)22-11-9-21(10-12-22)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOGLMVOBYEAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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